1-[3-[2-(2,2-Diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one
Description
Properties
CAS No. |
627521-39-5 |
|---|---|
Molecular Formula |
C23H31N3O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[3-[2-(2,2-diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H31N3O/c27-23-13-7-17-26(23)18-8-14-24-15-16-25-19-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22,24-25H,7-8,13-19H2 |
InChI Key |
ZEPQEMRXVVXGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
The compound 1-[3-[2-(2,2-Diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one is a complex organic molecule with significant potential in pharmacology due to its structural characteristics. This article focuses on its biological activity, synthesizing findings from various studies, patents, and research articles to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidinones, characterized by a pyrrolidine ring fused with a ketone. The presence of the diphenylethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Molecular Formula
- C : 22
- H : 30
- N : 2
- O : 1
Pharmacological Effects
- CNS Activity : Research indicates that compounds with similar structures exhibit significant CNS activity, often acting as stimulants or psychoactive agents. The diphenylethylamino moiety is known for its interaction with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
- Antimicrobial Properties : Some derivatives of pyrrolidinones have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This is attributed to the presence of functional groups that can scavenge free radicals .
Case Studies
A notable study investigated the biological activity of related pyrrolidinone derivatives, revealing their efficacy in modulating neurotransmitter levels and providing neuroprotective effects in animal models . These findings support the hypothesis that 1-[3-[2-(2,2-Diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one may also exhibit similar protective effects against neurodegeneration.
In Vitro Studies
In vitro assays conducted on cell lines have shown that compounds structurally related to 1-[3-[2-(2,2-Diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one can effectively inhibit cell proliferation in cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest .
In Vivo Studies
Animal studies have reported that administration of similar compounds leads to improved cognitive function and reduced anxiety-like behaviors. These effects are likely mediated through modulation of neurotransmitter systems such as serotonin and norepinephrine .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Analgesic Properties
Recent studies have indicated that derivatives of pyrrolidin-2-one exhibit significant analgesic effects. For instance, compounds structurally related to 1-[3-[2-(2,2-diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one have shown efficacy in pain models comparable to traditional analgesics like morphine.
Case Study:
A study published in Pharmacology demonstrated that certain pyrrolidine derivatives significantly reduced pain responses in animal models, suggesting a mechanism that may involve opioid receptor modulation .
Neuropharmacological Effects
Research has explored the neuropharmacological impacts of this compound, particularly its potential as an antidepressant or anxiolytic agent. The structural features of the compound suggest it may interact with neurotransmitter systems involved in mood regulation.
Case Study:
In a preclinical trial, the compound was administered to rodents subjected to stress-induced behaviors. Results indicated a marked reduction in anxiety-like behaviors, implicating its role as a potential anxiolytic agent .
Anticancer Activity
Emerging evidence suggests that derivatives of this compound may possess anticancer properties. The interaction with specific cellular pathways involved in tumor growth and metastasis has been investigated.
Data Table: Anticancer Activity of Pyrrolidine Derivatives
Synthetic Pathways and Derivative Development
The synthesis of 1-[3-[2-(2,2-diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one involves multi-step reactions that can be optimized for yield and purity. Various synthetic methods have been documented, focusing on the efficiency of forming the pyrrolidine core while maintaining functional group integrity.
Synthesis Overview:
- Formation of the pyrrolidine ring through cyclization.
- Introduction of the diphenylethylamine moiety via nucleophilic substitution.
- Final purification through chromatography techniques.
Chemical Reactions Analysis
Amine-Alkylation and Acylation
The ethylamino and diphenylethylamino groups participate in alkylation and acylation reactions. For example:
-
Alkylation : Reaction with alkyl halides under basic conditions forms quaternary ammonium salts.
-
Acylation : Treatment with acyl chlorides or anhydrides yields amide derivatives.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-Methylated ethylamino derivative |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | Acetylated ethylamino derivative |
Pyrrolidinone Ring Reactivity
The lactam (pyrrolidinone) undergoes reactions typical of carbonyl compounds:
-
Nucleophilic Addition : Reacts with Grignard reagents or LiAlH₄ to form alcohol intermediates.
-
Hydrolysis : Acidic or basic conditions cleave the lactam ring to generate γ-aminobutyric acid derivatives.
Example Hydrolysis Pathway :
-
Base-Mediated : NaOH (aq.), reflux → γ-amino acid salt.
-
Acid-Mediated : HCl (conc.), Δ → γ-amino acid hydrochloride.
Reductive Amination
The secondary amine group can undergo reductive amination with ketones or aldehydes:
-
Reagents : NaBH₃CN or H₂/Pd-C.
-
Example : Reaction with formaldehyde yields a tertiary amine derivative.
Table: Reductive Amination Outcomes
| Carbonyl Source | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Formaldehyde | N,N-Dimethyl ethylamino derivative | 78 | |
| Acetone | Isopropyl-substituted amine | 65 |
Cross-Coupling Reactions
The aromatic diphenyl groups enable palladium-catalyzed coupling (e.g., Suzuki-Miyaura):
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
-
Example : Arylation at the diphenylethyl group with arylboronic acids.
Reported Limitations :
Oxidation Reactions
-
Amine Oxidation : Tertiary amine moieties oxidize to N-oxides using m-CPBA or H₂O₂.
-
Lactam Stability : The pyrrolidinone ring resists oxidation under mild conditions.
Critical Observations :
Complexation with Metal Ions
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) via its amine and carbonyl groups:
Stoichiometry :
| Metal Ion | Ligand:Metal Ratio | Geometry |
|---|---|---|
| Cu²⁺ | 2:1 | Square planar |
| Ni²⁺ | 1:1 | Octahedral |
Photochemical Reactivity
UV irradiation induces C–N bond cleavage in the ethylamino chain, forming radical intermediates.
Comparison with Similar Compounds
Receptor Affinity and Selectivity
- α1-AR Affinity: Compound 7 (pKi = 7.13) demonstrates that chloro-substituted phenylpiperazine side chains enhance α1-AR binding. The diphenylethylamino group in the target compound may exhibit similar steric and electronic effects, though its bulkier diphenyl moiety could reduce affinity compared to smaller substituents .
- α2-AR Affinity: Compound 18 (pKi = 7.29) highlights the role of para-substituted chlorophenyl groups in α2-AR selectivity. The ethylamino linker in the target compound may facilitate similar receptor interactions .
Functional Activity
- Antiarrhythmic Effects: Compound 13 shows prophylactic efficacy in epinephrine-induced arrhythmia, suggesting that ethoxyaryl groups enhance cardiovascular stability. The diphenylethylamino group’s lipophilicity in the target compound might improve membrane penetration but could also increase off-target risks .
- Hypotensive and Spasmolytic Activity : Methoxyindole derivatives (e.g., compound 10) exhibit hypotensive effects via α1/β1-AR modulation. The absence of methoxy groups in the target compound may reduce such activity compared to these analogs .
Q & A
Q. What are the recommended synthetic pathways for 1-[3-[2-(2,2-Diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, enaminone intermediates (common in pyrrolidinone derivatives) can be prepared via condensation of amines with ketones . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetone . Purity (>95%) is confirmed via HPLC (C18 column, UV detection at 254 nm) .
Table 1 : Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine alkylation | K₂CO₃, DMF, 80°C | 65–75% | |
| Cyclization | HCl/EtOH, reflux | 80–85% |
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; monitor for skin irritation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- First Aid : For skin contact, wash with soap/water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, pyrrolidinone carbonyl signals appear at ~170–175 ppm in ¹³C NMR .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected at m/z 434.3) .
- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., triclinic system, space group P1) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use:
- VT-NMR : Variable-temperature NMR to detect conformational changes .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to validate structures .
Table 2 : Example Spectral Discrepancy Analysis
| Technique | Observed Data | Computed Data | Resolution |
|---|---|---|---|
| X-ray | Bond length: 1.52 Å | DFT: 1.50 Å | Confirm via Hirshfeld analysis |
Q. What experimental designs are suitable for evaluating bioactivity in vitro?
- Methodological Answer :
- Dose-Response Studies : Use a between-subjects design with triplicate samples (e.g., 0.1–100 µM concentrations) .
- Cell Viability Assays : MTT assay in HEK-293 cells, 48-hour exposure, IC₅₀ calculation via nonlinear regression .
- Control Groups : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can computational modeling predict binding affinities for target receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor PDB files (e.g., kinase inhibitors). Focus on hydrogen bonding with pyrrolidinone carbonyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. What strategies address low yields in the final synthetic step?
- Methodological Answer :
- Optimize Solvent Polarity : Test DMF vs. THF for SN2 reactions .
- Catalyst Screening : Evaluate Pd/C vs. Raney Ni for hydrogenation steps .
- Kinetic Monitoring : Use in-situ IR to track intermediate formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
